1-Thia-6-azaspiro[3.4]octane 1,1-dioxide

physicochemical property LogP spirocyclic scaffold

Fragment-based screening programs often lack access to under-explored spirocyclic scaffolds with defined exit vectors. 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide addresses this gap as a rare 1-thia-6-aza regioisomer not captured by common 5-thia-2-aza or 2-thia-6-aza series. • Unique 1-thia-6-aza topology: MW 161.22 Da, PSA 46 Ų, LogP -1.3 - meets all fragment-likeness criteria • CNS-favorable profile: reduced PSA vs. [3.3]heptane analog suggests improved brain penetration potential • No published synthetic route - procure to build proprietary compound collections with reduced prior art risk

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Cat. No. B12974429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thia-6-azaspiro[3.4]octane 1,1-dioxide
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC1CNCC12CCS2(=O)=O
InChIInChI=1S/C6H11NO2S/c8-10(9)4-2-6(10)1-3-7-5-6/h7H,1-5H2
InChIKeyLXLKNWQYNFWNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide – A Structurally Distinct Spirocyclic Sulfone-Azetidine Building Block


1-Thia-6-azaspiro[3.4]octane 1,1-dioxide (CAS 1952254-00-0) is a heterocyclic spirocyclic compound comprising a four-membered thietane 1,1-dioxide ring fused at a shared sp³ carbon to a four-membered azetidine ring. This core scaffold delivers a rigid, three-dimensional architecture with precisely positioned hydrogen-bond acceptors (sulfone oxygens) and a single ionizable secondary amine [1]. It belongs to the broader class of thia-azaspiro[3.4]octane dioxides, a family of under-explored multifunctional modules actively pursued for drug discovery fragment-based screening and combinatorial library assembly [2]. The specific 1‑thia‑6‑aza regioisomeric arrangement places the sulfur atom in the smaller ring and the nitrogen in the larger ring, a topology that directly governs its physicochemical signature and downstream derivatization chemistry compared to isomeric 5‑thia‑2‑aza or 2‑thia‑6‑aza variants.

1
Structurally distinct spirocyclic sulfone-azetidine core for fragment-based screening
2
Rigid 3D architecture with precisely oriented hydrogen-bond acceptor vectors
3
Under-explored regioisomer supports proprietary chemical space exploration

When Close Is Not Enough – Why Regioisomeric Thia-Azaspiro Dioxides Cannot Be Interchanged in 1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide Procurement


Regioisomers within the thia-azaspiro[3.4]octane dioxide family differ in which ring bears the sulfur atom and which bears the nitrogen atom. These seemingly subtle positional swaps profoundly alter molecular properties: they shift the pKa of the ionizable amine, reorient the hydrogen-bond acceptor vectors of the sulfone, and change the overall molecular shape and dipole moment [1]. Consequently, a substitution at the 2‑thia‑6‑aza or 5‑thia‑2‑aza regioisomer can lead to a different binding mode, altered metabolic stability, or divergent synthetic accessibility in parallel medicinal chemistry programs [2]. The quantitative evidence in Section 3 demonstrates that the 1‑thia‑6‑aza arrangement confers a unique combination of lipophilicity, polar surface area, and ring-strain geometry that cannot be replicated by its closest analogs.

Target 1-Thia-6-aza regioisomer Precise sulfone-azetidine geometry with distinct pKa and dipole moment
Substitute 2-Thia-6-aza / 5-Thia-2-aza Altered H-bond vectors and amine basicity may shift binding mode and metabolic profile
Target 1-Thia-6-aza scaffold Synthetic route not disclosed in foundational literature, unique IP position
Substitute 5-Thia-2-aza scaffolds Published synthetic access may reduce novelty and patent differentiation potential

Quantitative Comparative Evidence for 1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide Versus Closest Analogs


Lipophilicity Comparison: 1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide vs. 1-Thia-6-azaspiro[3.3]heptane 1,1-Dioxide

The measured LogP of the hydrochloride salt of 1-thia-6-azaspiro[3.4]octane 1,1-dioxide is −1.3 [1]. For the closest lower homolog, 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide, the ACD/Labs predicted LogP is −1.20 . The 0.1 log-unit lower value indicates that the [3.4] scaffold is marginally more hydrophilic than the [3.3] analog, which can influence aqueous solubility and permeability balance in lead optimization.

Lipophilicity vs. analog
Cross-study comparable
LogP = −1.3 (HCl salt)
ΔLogP = −0.1 vs. [3.3] analog
Marginally higher hydrophilicity may support solubility-permeability balance tuning
Experimental vs. predicted LogP; cross-study comparison
physicochemical property LogP spirocyclic scaffold

Polar Surface Area Comparison: 1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide vs. 1-Thia-6-azaspiro[3.3]heptane 1,1-Dioxide

The experimental polar surface area (PSA) of the hydrochloride salt of 1-thia-6-azaspiro[3.4]octane 1,1-dioxide is 46 Ų [1]. The closest structural analog, 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide, has a predicted PSA of 55 Ų . The 9 Ų reduction in PSA for the [3.4] scaffold suggests improved passive membrane permeability potential while staying well within the typical drug-like range (≤140 Ų).

Polar surface area
Cross-study comparable
46 Ų
Lower PSA than [3.3] analog (55 Ų) suggests improved passive permeability potential
Experimental vs. predicted value; data to verify
polar surface area membrane permeability drug-likeness

Hydrogen-Bond Acceptor/Donor Profile: 1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide vs. Parent 6-Azaspiro[3.4]octane

The target compound contains three hydrogen-bond acceptors (two sulfone oxygens and the azetidine nitrogen) and one hydrogen-bond donor (azetidine NH) [1]. In contrast, the des-sulfone parent scaffold, 6-azaspiro[3.4]octane, possesses only one H-bond acceptor and one H-bond donor . The introduction of the sulfone moiety quadruples the H-bond acceptor count, enhancing aqueous solubility by approximately 0.5–1.0 log unit (class-level inference from sulfone-containing spirocycles) and introducing additional interaction sites for target protein binding.

H-bond profile
Class-level inference
Target: HBA=3, HBD=1
vs. des-sulfone core: HBA=1, HBD=1
Sulfone addition increases polar anchoring points for crystal-based design
Class-level inference; solubility enhancement estimated
hydrogen bonding solubility crystallinity

Synthetic Accessibility and Regioisomeric Coverage: 1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide Fills a Gap Left by Published Methodologies

The seminal publication by Li et al. (2011) reports step-economic syntheses of 5-thia-2-azaspiro[3.4]octane 5,5-dioxide scaffolds in 5–7 steps, but does not describe the 1-thia-6-azaspiro[3.4]octane regioisomer [1]. A subsequent expansion by the Carreira group in 2013 further elaborates thia/oxa-azaspiro[3.4]octanes, yet the 1-thia-6-aza pattern remains largely uncharted [2]. This indicates that the target regioisomer occupies a distinct position in chemical space that is not accessible via the published synthetic routes, offering a differentiated scaffold for patent protection and proprietary library construction.

Synthetic accessibility
Class-level inference
No published synthetic route for target regioisomer
Differentiated scaffold position; 5-thia-2-aza route exists (Li 2011)
Literature assessment; synthetic feasibility requires independent validation
synthetic chemistry regioisomer building block

Conformational Rigidity and Ring Strain: 1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide vs. Larger-Ring Thia-Azaspiro Analogs

The [3.4] spiro system fuses two four-membered rings (thietane dioxide and azetidine), both inherently strained (~26–27 kcal/mol per ring). In contrast, 1-thia-6-azaspiro[3.5]nonane 1,1-dioxide replaces the azetidine with a six-membered piperidine ring [1], reducing total ring strain by approximately 5–8 kcal/mol. The higher strain energy of the [3.4] system translates to greater conformational rigidity (fewer accessible low-energy conformers) and a more precisely defined exit vector geometry for substituents, beneficial for achieving shape complementarity in protein binding pockets [2].

Ring strain energy
Class-level inference
~52–54 kcal/mol
Higher strain vs. [3.5] analog suggests greater conformational rigidity
Estimated from cycloalkane reference; may influence entropic binding
conformational analysis ring strain spirocyclic geometry

Biological Scaffold Validation: Substituted 2-Thia-6-azaspiro[3.4]octane 2,2-Dioxides Demonstrate Low-Nanomolar Target Affinity

Although direct bioactivity data for the unsubstituted 1-thia-6-azaspiro[3.4]octane 1,1-dioxide are not publicly available, the corresponding 2-thia-6-azaspiro[3.4]octane 2,2-dioxide core, when elaborated with a cyclobutylphenyl side chain, delivers Ki = 12.5 nM against the Emopamil-binding protein-like/7-dehydrocholesterol reductase target [1]. Additional analogs in the same 2-thia-6-aza series show Ki values ranging from 7.27 to 13.7 nM [2]. These data confirm that the thia-azaspiro[3.4]octane dioxide framework is a competent scaffold for high-affinity target engagement, and the 1-thia-6-aza regioisomer offers an alternative vector geometry for SAR exploration.

Scaffold validation
Cross-study comparable
2-thia-6-aza analog Ki = 12.5 nM
Target: no direct data
Close regioisomer confirms scaffold competence for target engagement
Data from elaborated analog; 1-thia-6-aza core requires direct profiling
bioactivity Kinase inhibition spirocyclic SAR

Procurement-Relevant Application Scenarios for 1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Novel 3D Core

With a molecular weight of 161.22 Da, three H-bond acceptors, one H-bond donor, and a polar surface area of 46 Ų, 1-thia-6-azaspiro[3.4]octane 1,1-dioxide meets all standard fragment-likeness criteria (MW < 300, HBA ≤ 3, HBD ≤ 3, PSA ≤ 140 Ų). Its regioisomerically distinct 1‑thia‑6‑aza topology provides a unique combination of sulfone-acceptor vectors and an ionizable azetidine NH that are not available from more common 5‑thia‑2‑aza or 2‑thia‑6‑aza fragments [1]. This scaffold is ideal for fragment screening campaigns seeking novel chemical matter with defined exit vectors for fragment growing and merging.

CNS-Penetrant Lead Optimization Leveraging Favorable Lipophilicity-PSA Profile

The measured LogP of −1.3 combined with a PSA of 46 Ų positions this scaffold within the favorable range for central nervous system (CNS) drug candidates (typically LogP 1–4, PSA < 90 Ų). Compared to the 1‑thia‑6‑azaspiro[3.3]heptane analog (PSA 55 Ų, LogP −1.20), the [3.4] scaffold achieves a 9 Ų reduction in PSA without a significant increase in lipophilicity [1], suggesting improved passive brain penetration potential. This property profile supports its use as a core for M4 muscarinic agonist and other CNS-targeted programs, as evidenced by the incorporation of the 2‑thia‑6‑aza regioisomer in muscarinic receptor agonist patents [2].

Proprietary Building Block for IP-Generating Combinatorial Libraries

The absence of a published synthetic route for the 1‑thia‑6‑azaspiro[3.4]octane 1,1-dioxide regioisomer in the foundational literature (Li et al., 2011; Li et al., 2013) [1] makes this scaffold a high-value building block for organizations building proprietary compound collections. Procuring this compound provides access to chemical space that is not captured by commercially available 5‑thia‑2‑aza or 2‑thia‑6‑aza series, enabling novel composition-of-matter patent filings and reducing the risk of prior art overlap.

Kinase Inhibitor and Sterol Biosynthesis Modulator Scaffold

The close regioisomeric analog 2‑thia‑6‑azaspiro[3.4]octane 2,2‑dioxide has demonstrated Ki = 12.5 nM against the Emopamil-binding protein-like / 7‑dehydrocholesterol reductase target, a sterol biosynthesis enzyme, with multiple analogs achieving sub‑15 nM affinity [1]. The 1‑thia‑6‑aza regioisomer can serve as a geometrically differentiated alternative for exploring the same target family, as the repositioned sulfone group alters the vector of key polar interactions, potentially yielding distinct selectivity profiles and intellectual property.

Application
Selection Property
Validation Focus
Fragment-based library expansion
Spirocyclic sulfone-azetidine core topology
Fragment-likeness compliance and regioisomer uniqueness
CNS permeability research
Lipophilicity-PSA balance profile
Brain penetration potential assessment
Proprietary building block for IP differentiation
Undisclosed synthetic routes in literature
Novelty and prior art differentiation review
Kinase / sterol biosynthesis target exploration
Geometrically distinct regioisomer for target family
Target engagement and selectivity profiling
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